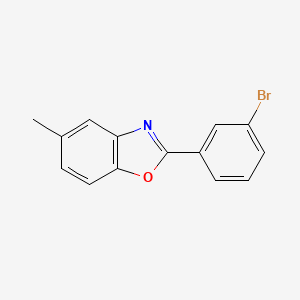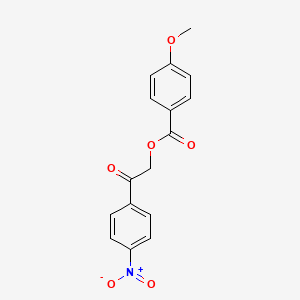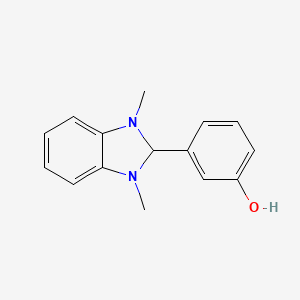
4-bromo-1-ethyl-N-(3-fluorophenyl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-1-ethyl-N-(3-fluorophenyl)-1H-pyrazole-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is a pyrazole carboxamide derivative that has shown promising results in scientific research, making it a subject of interest for many researchers.
Mechanism of Action
The mechanism of action of 4-bromo-1-ethyl-N-(3-fluorophenyl)-1H-pyrazole-3-carboxamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins, including phosphodiesterases and cyclooxygenases, which are involved in various physiological processes.
Biochemical and physiological effects:
4-bromo-1-ethyl-N-(3-fluorophenyl)-1H-pyrazole-3-carboxamide has been shown to have several biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. It has also been shown to modulate various signaling pathways involved in cell growth, differentiation, and survival.
Advantages and Limitations for Lab Experiments
The advantages of using 4-bromo-1-ethyl-N-(3-fluorophenyl)-1H-pyrazole-3-carboxamide in lab experiments include its high potency, selectivity, and low toxicity. However, some limitations include its relatively high cost and limited availability.
Future Directions
There are several future directions for the research on 4-bromo-1-ethyl-N-(3-fluorophenyl)-1H-pyrazole-3-carboxamide, including:
1. Further studies on its mechanism of action and its potential use as a therapeutic agent for various diseases.
2. The development of new derivatives with improved potency and selectivity.
3. Studies on its pharmacokinetics and pharmacodynamics to determine its optimal dosage and administration route.
4. The investigation of its potential use in combination with other drugs for synergistic effects.
5. Studies on its potential use in drug delivery systems, such as nanoparticles and liposomes, to improve its bioavailability and targeting.
Conclusion:
In conclusion, 4-bromo-1-ethyl-N-(3-fluorophenyl)-1H-pyrazole-3-carboxamide is a chemical compound that has shown potential applications in various scientific research areas, including medicinal chemistry, biochemistry, and pharmacology. Its high potency, selectivity, and low toxicity make it a subject of interest for many researchers. Further studies are needed to fully understand its mechanism of action and its potential use as a therapeutic agent for various diseases.
Synthesis Methods
The synthesis of 4-bromo-1-ethyl-N-(3-fluorophenyl)-1H-pyrazole-3-carboxamide involves several steps, including the reaction of 3-fluorobenzoyl chloride with 4-bromo-1-ethyl-1H-pyrazole-3-carboxylic acid in the presence of a base such as triethylamine. The resulting intermediate is then treated with a suitable amine, such as ethylamine, to obtain the final product.
Scientific Research Applications
4-bromo-1-ethyl-N-(3-fluorophenyl)-1H-pyrazole-3-carboxamide has shown potential applications in various scientific research areas, including medicinal chemistry, biochemistry, and pharmacology. It has been studied for its potential use as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders.
properties
IUPAC Name |
4-bromo-1-ethyl-N-(3-fluorophenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrFN3O/c1-2-17-7-10(13)11(16-17)12(18)15-9-5-3-4-8(14)6-9/h3-7H,2H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKNNPJGZIRECU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NC2=CC(=CC=C2)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-ethyl-N-(3-fluorophenyl)pyrazole-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3,4-dimethoxyphenyl)acetyl]-4-phenylpiperazine](/img/structure/B5854160.png)
![N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-thiophenecarboxamide](/img/structure/B5854168.png)
![N'-{[2-(2-nitrophenyl)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5854207.png)





![N-{[(4-bromophenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5854247.png)

![{[acetyl(ethyl)amino]methyl}(4-morpholinylmethyl)phosphinic acid](/img/structure/B5854262.png)

![methyl 3-[({[4-(ethoxycarbonyl)phenyl]amino}carbonyl)amino]-2-thiophenecarboxylate](/img/structure/B5854270.png)
![5-(4-chlorophenyl)-N-[4-(diethylamino)benzylidene]-4-(trifluoromethyl)-1,3-thiazol-2-amine](/img/structure/B5854278.png)